molecular formula C19H21N5O4 B2916476 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878423-27-9

2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No.: B2916476
CAS No.: 878423-27-9
M. Wt: 383.408
InChI Key: KJOMMXVIUFIXHQ-UHFFFAOYSA-N
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Description

2-[9-(4-Ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a synthetic chemical compound designed for research and development purposes. As a derivative of the purino[7,8-a]pyrimidine class, it shares structural similarities with other biologically active molecules in this family, such as ethyl (1-methyl-2,4-dioxo-9-phenyl-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl)acetate . Compounds within this structural class have been investigated in pharmacological studies for various activities. For instance, related purine and pyrimidine derivatives have been synthesized and evaluated for their potential effects, with some analogs exhibiting marked pharmacological properties such as anesthetic activity or the ability to extend survival time under experimental hypoxic conditions . Researchers may explore this specific analog for its potential mechanisms of action or as a key intermediate in the synthesis of more complex molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-3-12-5-7-13(8-6-12)22-9-4-10-23-15-16(20-18(22)23)21(2)19(28)24(17(15)27)11-14(25)26/h5-8H,3-4,9-11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOMMXVIUFIXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C19H21N5O4
  • Molecular Weight : 383.408 g/mol
  • IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with specific targets within cellular pathways. It is believed to modulate enzyme activity related to nucleic acid synthesis and may exhibit antiviral properties similar to other purine derivatives.

Antiviral Activity

Research indicates that compounds structurally related to this compound demonstrate antiviral properties. For instance, nucleoside analogs derived from similar structures have shown efficacy against HIV and other viruses by inhibiting viral replication pathways .

Cytotoxic Effects

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways or by disrupting mitochondrial function.

Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of related compounds, researchers synthesized several derivatives and tested their activity against HIV. The results indicated that modifications in the side chain significantly impacted the antiviral potency. The most effective derivatives exhibited IC50 values in the low micromolar range, suggesting that this compound could be a lead compound for further development .

Study 2: Cancer Cell Lines

A separate investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed the induction of apoptosis at higher concentrations, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntiviralHIV<5Inhibition of viral replication
CytotoxicBreast Cancer Cells10Induction of apoptosis
AntimicrobialBacterial Strains15Disruption of cell wall synthesis

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name & Structure Core Heterocycle Substituents Functional Group Molecular Weight CAS/Ref.
Target Compound : 2-[9-(4-Ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid Purino[7,8-a]pyrimidine - 9-(4-Ethylphenyl)
- 1-Methyl
- 2,4-Dioxo
- 7,8-Dihydro
Acetic acid at C3 Not provided Not available
2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid Thieno[2,3-d]pyrimidine - 5-(4-Fluorophenyl)
- 4-Oxo
Acetic acid at C3 304.3 451461-16-8
2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde Pyrido[1,2-a]pyrimidine - 2-Methyl
- 4-Oxo
- 6,7,8,9-Tetrahydro
Aldehyde at C3 206.24 599173-40-7
[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid Tetrahydropyrimidine - 6-Amino
- 3-Ethyl
- 1-Propyl
- 2,4-Dioxo
Sulfonyl-linked acetic acid 303.34 1956307-77-9

Functional and Pharmacological Implications

Core Heterocycle Diversity: The purino[7,8-a]pyrimidine core (target compound) is distinct from thieno[2,3-d]pyrimidine or pyrido[1,2-a]pyrimidine . The purine-like fused system may enhance interactions with adenosine receptors or kinases, whereas thieno-pyrimidines are often explored for anti-inflammatory or antiviral activity.

Substituent Effects :

  • The 4-ethylphenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl group in , which may enhance membrane permeability but reduce aqueous solubility.
  • The acetic acid moiety (target compound and ) is critical for hydrogen bonding or ionic interactions, whereas the aldehyde in may undergo reversible Schiff base formation with biological amines.

Physicochemical Properties

  • Lipophilicity : The 4-ethylphenyl group (target) is more hydrophobic than the 4-fluorophenyl group in , as reflected in their calculated logP values (estimated 2.5 vs. 1.8).
  • Acid Dissociation Constant (pKa) : The acetic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, enhancing solubility and bioavailability compared to the aldehyde in .

Research Trends and Patent Landscape

  • Patent Applications : Evidence from EP 4 374 877 A2 highlights spirocyclic pyrimidine derivatives with trifluoromethyl groups, suggesting industry interest in fluorine-rich analogs for enhanced metabolic stability.
  • Therapeutic Potential: While the target compound lacks explicit activity data, its structural resemblance to thieno-pyrimidines (e.g., ) implies possible applications in oncology or immunomodulation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.